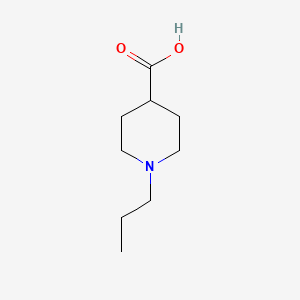

1-Propylpiperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring is one of the most important and frequently occurring heterocyclic scaffolds in the design of pharmaceutical drugs. researchgate.netnih.gov It is a cornerstone structure found in over 70 commercialized drugs, including several blockbuster medications. researchgate.net The prevalence of this scaffold is due to several advantageous properties it imparts to a molecule.

Introducing a piperidine scaffold can modulate a compound's physicochemical properties, such as its solubility and lipophilicity, which are critical for favorable pharmacokinetics. thieme-connect.comthieme-connect.com The inherent three-dimensional, non-flat structure of the piperidine ring offers more points of contact with protein targets, which can lead to more potent and selective drugs compared to flat, aromatic structures. pharmablock.com Furthermore, the nitrogen atom in the ring can act as a basic center, allowing for salt formation to improve solubility and handling, or as a key interaction point with biological targets. Piperidine derivatives have been successfully developed for a wide array of therapeutic areas, including as central nervous system modulators, analgesics, antihistamines, and anti-cancer agents. researchgate.netnih.gov The versatility and favorable drug-like properties of the piperidine framework make it a privileged structure in medicinal chemistry. researchgate.net

Research Landscape of 1-Propylpiperidine-4-carboxylic Acid and its Analogues

The research landscape for this compound is best understood through the extensive investigation of its structural analogues. Scientists have systematically modified the N-substituent (the propyl group) and the group at the 4-position (the carboxylic acid) to explore a wide range of biological activities.

Derivatives of piperidine-4-carboxylic acid have been synthesized and evaluated for various therapeutic targets. For instance, different N-alkyl and N-aryl substitutions have led to the discovery of compounds with distinct pharmacological profiles. 1-Phenylpiperidine-4-carboxylic acid serves as a key building block in the synthesis of analgesics, anti-inflammatory agents, and antipsychotic medications. ontosight.ai Other analogues have been investigated as potent inhibitors of monoamine neurotransmitter re-uptake, which is a key mechanism for treating depression and other CNS disorders. google.com

Furthermore, modifications of the carboxylic acid group itself, often converting it to an amide or ester, have yielded compounds with significant biological effects. Piperidine-4-carboxamide derivatives have been synthesized and shown to possess potential as dopamine (B1211576) reuptake inhibitors and to produce analgesia in preclinical models. researchgate.net In a different therapeutic area, substituted piperidine-4-carboxylic acid analogues have been designed as dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are important targets for managing metabolic diseases. nih.gov

The table below summarizes the research findings for several classes of analogues of this compound.

| Analogue Class | N-1 Substituent | 4-Position Group | Investigated Biological Activity/Target |

| Phenyl-alkyl-amide derivatives | Various alkyls | Phenyl-alkyl-amide | Monoamine neurotransmitter re-uptake inhibition |

| Dehydropiperidine and Piperidine analogues | Various | Carboxylic acid | Dual PPARα/γ agonism |

| Phenylpiperidine derivatives | Phenyl | Carboxylic acid | Building block for analgesics, anti-inflammatory, antipsychotics |

| Piperidine-4-carboxamide derivatives | Various | Carboxamide | Dopamine reuptake inhibition, analgesia, antibacterial activity |

| Fentanyl-type compounds | Benzyl, others | Carboxylate ester | Narcotic analgesia |

This table is generated based on data from multiple research sources to illustrate the scope of investigation into analogues. ontosight.aigoogle.comresearchgate.netnih.govresearchgate.net

Scope and Objectives of Academic Investigations

The primary objective of academic and industrial research into piperidine-4-carboxylic acid analogues is the discovery and development of novel therapeutic agents for a wide range of diseases. researchgate.netnih.gov The investigations aim to establish clear Structure-Activity Relationships (SAR), which explain how specific chemical modifications influence a compound's biological activity. nih.gov

A key goal is to optimize the potency and selectivity of these molecules for their intended biological targets while minimizing off-target effects. pharmablock.com For example, research into PPAR agonists sought to create dual-activity compounds that could offer a broader therapeutic effect on metabolic disorders. nih.gov Similarly, studies on CNS-active agents focus on fine-tuning receptor binding or enzyme inhibition to achieve desired therapeutic outcomes in conditions like depression or neuropathic pain. google.com

Another significant objective is the improvement of pharmacokinetic properties. The carboxylic acid moiety, while often crucial for target binding, can sometimes lead to poor membrane permeability or rapid metabolism. nih.govwiley-vch.de Researchers therefore explore modifications or bioisosteric replacements of the carboxylic acid to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately improving its viability as a medication. thieme-connect.comthieme-connect.comnih.gov The overarching scope is to leverage the versatile piperidine scaffold to generate diverse chemical libraries for screening against new and existing biological targets, thereby fueling the pipeline of future medicines. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

1-propylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYYEBBPKYUXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propylpiperidine 4 Carboxylic Acid and Its Derivatives

Direct Synthesis Routes of 1-Propylpiperidine-4-carboxylic Acid

The direct synthesis of this compound can be achieved through various strategies, primarily involving the construction of the N-propylpiperidine ring system with the carboxylic acid moiety at the 4-position. These methods often start from commercially available precursors and employ well-established chemical transformations.

Precursor-Based Synthesis Strategies

A common and direct approach to synthesizing this compound involves the N-alkylation of a pre-existing piperidine-4-carboxylic acid (isonipecotic acid) scaffold. wikipedia.org This method is efficient as the core heterocyclic structure is already in place. The primary reaction is the introduction of the propyl group onto the nitrogen atom of the piperidine (B6355638) ring.

One established method for N-alkylation is reductive amination. For instance, the N-methylation of isonipecotic acid can be achieved using formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or with a palladium catalyst. chemicalbook.com By analogy, the N-propylation can be carried out using propionaldehyde and a suitable reducing agent.

Another strategy involves the direct alkylation of isonipecotic acid with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base is necessary to deprotonate the secondary amine of the piperidine ring, making it nucleophilic enough to attack the alkyl halide.

| Precursor | Reagents | Reaction Type | Key Intermediates |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | 1. Propionaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Reductive Amination | Schiff base |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | 1. 1-Bromopropane, Base (e.g., K₂CO₃) | N-Alkylation | N/A |

Multistep Synthetic Pathways

Multistep synthetic pathways offer greater flexibility in constructing the this compound molecule, often starting from more fundamental building blocks. These routes can be advantageous when precursors for direct N-alkylation are unavailable or when specific stereochemistry is desired.

A plausible multistep synthesis could commence with a pyridine derivative, such as 4-pyridinecarboxylic acid (isonicotinic acid). The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation, typically using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com Subsequent N-propylation of the resulting piperidine-4-carboxylic acid would yield the final product. google.com

Another approach could involve the synthesis of the piperidine ring itself. For example, a Dieckmann condensation of a suitably substituted acyclic diester could form a cyclic β-keto ester, which can then be further modified to introduce the carboxylic acid and propyl groups. While more complex, this approach allows for the introduction of various substituents on the piperidine ring.

Flow chemistry offers a modern approach to multistep synthesis, allowing for the sequential combination of reactions in a continuous manner, which can improve efficiency and safety. syrris.jp

Functional Group Transformations and Derivatization

Once this compound is synthesized, it can undergo a variety of functional group transformations and derivatizations to produce a library of related compounds. These modifications are crucial for exploring structure-activity relationships in drug discovery.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for modification, with esterification and amidation being the most common transformations.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, esterification can be carried out under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). organic-chemistry.org

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. google.com Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of an unreactive ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include:

Activation with Thionyl Chloride: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine. rsc.org

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU are widely used to facilitate amide bond formation. fishersci.co.uknih.gov

| Reaction Type | Reagents | Product | Typical Conditions |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux in excess alcohol |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC, EDC) | Amide | Room temperature in an aprotic solvent (e.g., DMF, DCM) |

| Amidation | 1. SOCl₂ 2. Amine | Amide | Two-step, often in an aprotic solvent |

N-Alkylation and Acylation of the Piperidine Nitrogen

While the primary focus is on this compound, derivatives where the piperidine nitrogen is further functionalized are also of interest.

N-Acylation of piperidine derivatives can be accomplished by reacting them with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. arkat-usa.org This introduces an acyl group onto the nitrogen atom, forming an amide. This reaction is fundamental in the synthesis of many pharmaceutical compounds. Bismuth(III) salts have been shown to catalyze the N-acylation of sulfonamides, a reaction that can be analogous to the acylation of the piperidine nitrogen. researchgate.net

Further N-alkylation of the tertiary amine in this compound would result in a quaternary ammonium salt. This is generally achieved by reacting the tertiary amine with an alkyl halide.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, expanding the chemical diversity of the derivatives. google.com The presence of the carboxylic acid group is known to be a crucial functionality in many pharmaceutically active compounds.

Beyond esterification and amidation, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be further functionalized.

Another modification involves the conversion of the carboxylic acid to an acyl halide, which is a highly reactive intermediate for the synthesis of esters, amides, and other acyl derivatives. fishersci.co.uk The N-acylsulfonamide group is an acidic moiety that is often used in medicinal chemistry as a bioisostere for carboxylic acids. cardiff.ac.uk

Advanced Synthetic Techniques for Analogues

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for the synthesis of piperidine derivatives. This approach often involves the reaction of a piperidine precursor bearing a leaving group with a suitable nucleophile, or conversely, using the piperidine nitrogen as a nucleophile.

One common method involves the intramolecular cyclization of halogenated amides. For instance, the activation of an amide substrate with trifluoromethanesulfonic anhydride, followed by reduction with sodium tetrahydroborate, can lead to an intramolecular nucleophilic substitution, resulting in the formation of the piperidine ring. nih.gov Another approach is the alkylation of an amine with a dihaloalkane, which forms the piperidine cycle in high yields. nih.gov

Metal triflates, such as scandium(III) triflate (Sc(OTf)₃), have been shown to be effective catalysts for diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl enolates. acs.orgresearchgate.net These reactions can produce 2-substituted piperidine derivatives with controlled stereochemistry. acs.org The choice of protecting group on the piperidine nitrogen, such as the benzyloxycarbonyl group, can influence the stability of intermediates and the stereochemical outcome of the reaction. acs.org

The table below summarizes key aspects of nucleophilic substitution reactions in the synthesis of piperidine analogues.

| Reaction Type | Key Reagents | Outcome | Reference |

| Intramolecular Cyclization | Halogenated amides, Trifluoromethanesulfonic anhydride, Sodium tetrahydroborate | Formation of piperidine ring | nih.gov |

| Amine Alkylation | Dihaloalkane | Formation of piperidine ring | nih.gov |

| Catalytic Substitution | 2-Acyloxypiperidines, Silyl enolates, Sc(OTf)₃ | Diastereoselective formation of 2-substituted piperidines | acs.orgresearchgate.net |

Condensation Reactions

Condensation reactions are versatile tools for constructing and functionalizing the piperidine ring. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond with the elimination of a small molecule, such as water.

The Knoevenagel condensation, for example, involves the reaction of a carbonyl compound with an active methylene compound in the presence of a base catalyst, such as piperidine or pyrrolidine. juniperpublishers.com This reaction is instrumental in forming C-C double bonds and can be used to introduce functionalized side chains to the piperidine core. juniperpublishers.com Another example is the condensation of primary amines with diols, catalyzed by an iridium complex, which can yield a variety of cyclic amines, including piperidines. organic-chemistry.org

Furthermore, cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an aqueous alkaline medium provides an efficient one-pot synthesis of nitrogen-containing heterocycles. organic-chemistry.org The formation of 3,5-disubstituted pyridines from piperidine and aromatic aldehydes represents an early example of a condensation-based C-H bond functionalization of an amine. nih.gov

The following table outlines different condensation reactions used in piperidine synthesis.

| Reaction Name | Reactants | Catalyst/Conditions | Product | Reference |

| Knoevenagel Condensation | Carbonyl compound, Active methylene compound | Piperidine or Pyrrolidine | α,β-Unsaturated compound | juniperpublishers.com |

| N-Heterocyclization | Primary amine, Diol | Cp*Ir complex | Cyclic amine | organic-chemistry.org |

| Cyclocondensation | Alkyl dihalide, Primary amine | Microwave irradiation, Aqueous alkali | Nitrogen heterocycle | organic-chemistry.org |

Utilization of Specific Organic Reactions (e.g., Hunsdiecker Reaction, Passerini Reaction, Ugi Reaction)

Several named reactions in organic chemistry offer powerful strategies for the synthesis of complex piperidine derivatives.

Hunsdiecker Reaction: This reaction involves the conversion of the silver salt of a carboxylic acid to an organic halide by treatment with a halogen. wikipedia.org In the context of this compound, this reaction could be employed to replace the carboxylic acid group with a halogen, creating a key intermediate for further functionalization. wikipedia.orgbyjus.com The reaction is believed to proceed through a radical mechanism. wikipedia.org Modifications to the classical Hunsdiecker reaction, such as using N-halosuccinimide with a lithium acetate catalyst, have been developed to improve yields, particularly for unsaturated compounds. wikipedia.org

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Passerini reaction is highly atom-economical and can be used to generate complex, poly-functionalized molecules in a single step. rsc.orgslideshare.net This reaction could be utilized to create derivatives of this compound by incorporating diverse aldehydes and isocyanides, leading to a wide range of α-acyloxy amide analogues. wikipedia.org

Ugi Reaction: The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a dipeptide-like structure. researchgate.netmdpi.com This multicomponent reaction is a cornerstone of combinatorial chemistry for drug discovery due to its ability to generate diverse molecular scaffolds. mdpi.com For the synthesis of this compound analogues, the piperidine moiety could be introduced as the amine component, or the carboxylic acid itself could be a reactant, leading to a library of complex amide derivatives. researchgate.net The Ugi reaction has been successfully applied to the synthesis of complex pharmaceutical compounds, including carfentanil analogues. researchgate.netmdpi.com

The table below provides a summary of these specific organic reactions and their potential applications in synthesizing analogues of this compound.

| Reaction | Reactants | Product | Potential Application for Analogues | Reference |

| Hunsdiecker Reaction | Silver carboxylate, Halogen | Organic halide | Halogenation of the 4-position | wikipedia.orgbyjus.com |

| Passerini Reaction | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxy amide | Diversification of the carboxylic acid moiety | wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Amine, Carbonyl compound, Isocyanide, Carboxylic acid | α-Acylamino amide | Creation of complex peptide-like derivatives | researchgate.netmdpi.com |

Development of Compound Libraries Based on the Piperidine Core

The piperidine scaffold is a common feature in many pharmaceuticals, making it an attractive core structure for the development of compound libraries in drug discovery. nih.gov Combinatorial chemistry is a powerful approach for the rapid synthesis of large numbers of related compounds. wikipedia.org

The principle of combinatorial synthesis involves reacting a set of starting materials (building blocks) in all possible combinations to generate a library of products. pharmatutor.org This can be done using solid-phase synthesis, where molecules are built on a solid support, or in solution-phase. nih.gov The "split-mix" or "split and pool" synthesis method is a highly efficient technique for creating large combinatorial libraries. wikipedia.org

For the piperidine core, a library could be constructed by varying the substituents at different positions of the ring. For example, starting with a functionalized piperidine, various building blocks can be introduced through reactions like amidation, esterification, or the multicomponent reactions discussed previously (e.g., Ugi and Passerini reactions). mdpi.com

The development of such libraries is often guided by computational methods, such as structure-based drug design, to create focused libraries with a higher probability of interacting with a specific biological target. nih.gov These target-specific libraries can save time and resources in the drug discovery process. nih.gov Machine learning and artificial intelligence are also emerging as tools for generating customized compound libraries with desired properties. chemrxiv.org

The following table highlights key aspects of developing compound libraries based on the piperidine core.

| Approach | Key Features | Goal | Reference |

| Combinatorial Chemistry | Simultaneous synthesis of many compounds | Rapid generation of diverse molecules for screening | wikipedia.orgpharmatutor.org |

| Solid-Phase Synthesis | Molecules attached to a solid support | Simplifies purification | nih.gov |

| Multicomponent Reactions | Ugi, Passerini reactions | High efficiency and molecular diversity | mdpi.com |

| Structure-Based Design | Utilizes 3D structure of the target | Creation of focused libraries with higher hit rates | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Propylpiperidine 4 Carboxylic Acid

Oxidation Pathways

The tertiary amine of the piperidine (B6355638) ring is a primary site for oxidative transformations. Oxidation can proceed through several pathways, primarily involving the nitrogen atom, leading to the formation of N-oxides or iminium ions.

N-Oxide Formation: Oxidation of the tertiary nitrogen atom in the piperidine ring can lead to the formation of 1-Propylpiperidine-4-carboxylic acid N-oxide. These N-oxides are often more polar than their parent amine and can serve as prodrugs in medicinal chemistry, as they can be converted back to the active amine in vivo google.com. The reaction is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

Iminium Ion Formation: Another significant oxidation pathway involves the formation of an iminium ion. This can occur through metal-catalyzed polar oxidation pathways acs.org. The resulting iminium ion is a reactive intermediate that can be intercepted by various nucleophiles, allowing for the functionalization of the piperidine ring at the α-carbon position acs.org. This pathway is fundamental for the synthesis of more complex piperidine derivatives.

The specific pathway followed can depend on the oxidant used and the reaction conditions. These oxidative processes are key in both the metabolic fate of such compounds and in their synthetic manipulation.

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2) wikipedia.org. The decarboxylation of this compound involves the loss of CO2 from the carboxylic acid group at the C4 position. Generally, the decarboxylation of simple carboxylic acids requires high temperatures. However, the reaction can be facilitated by the presence of other functional groups or catalysts wikipedia.org.

The mechanism typically involves the formation of a carbanion intermediate at the C4 position after the loss of CO2. The stability of this intermediate is a key factor in determining the reaction rate. While the piperidine ring itself does not possess strong electron-withdrawing groups to stabilize the carbanion, the reaction can be promoted under certain conditions, such as in the presence of catalysts or through photochemical methods organic-chemistry.org.

In the context of related reactions, piperidine itself can act as an organocatalyst in decarboxylative condensations, such as the Knoevenagel-Doebner reaction acs.orgnih.gov. This involves the formation of an iminium ion intermediate which facilitates the subsequent steps of condensation and decarboxylation acs.org. While this is a different reaction type, it highlights the role that the piperidine moiety can play in influencing reactions involving carboxyl groups.

Table 1: Factors Influencing Decarboxylation of Carboxylic Acids

| Factor | Description | Potential Influence on this compound |

| Temperature | Higher temperatures generally promote decarboxylation. | The reaction would likely require heating. |

| Catalyst | Acid or metal catalysts can lower the activation energy. | Specific catalysts could enable decarboxylation under milder conditions. |

| Solvent | The polarity and protic nature of the solvent can affect reaction rates. | Solvent choice could be critical for achieving efficient decarboxylation. |

| Photochemical | Visible-light photoredox catalysis can drive decarboxylation. organic-chemistry.org | This modern method could be applicable for this compound. |

Reactivity Influenced by Piperidine Ring Functionality

The reactivity of the carboxylic acid group in this compound is significantly influenced by the steric and electronic properties of the N-propylated piperidine ring.

Electronic Effects: The nitrogen atom in the piperidine ring is electron-donating, which can influence the acidity of the carboxylic acid. The N-propyl group further contributes to this electron-donating effect. This can affect the pKa of the carboxylic acid compared to a simple cycloalkane carboxylic acid.

Steric Effects: The N-propyl group, along with the conformation of the piperidine ring, can create steric hindrance around the carboxylic acid group mdpi.com. The piperidine ring typically adopts a chair conformation, and the substituent at the C4 position can be either axial or equatorial. The steric accessibility of the carboxylic acid will depend on its conformational preference, which in turn affects its ability to react with other molecules. Studies on related piperidine structures show that the piperidine ring has a great influence on the steric-electronic properties of attached functional groups researchgate.net. The size of the N-alkyl group can influence reaction pathways, with larger groups potentially hindering certain transformations mdpi.com.

Table 2: Influence of Piperidine Ring on Carboxylic Acid Reactivity

| Property | Effect of Piperidine Moiety |

| Acidity (pKa) | The electron-donating nitrogen may slightly decrease the acidity of the carboxylic acid. |

| Nucleophilicity | The carboxylate anion's nucleophilicity can be influenced by the overall molecular structure and solvation. |

| Steric Hindrance | The chair conformation of the ring and the N-propyl group can sterically shield the carboxylic acid group. |

| Conformational Bias | The preference for an equatorial or axial position of the carboxylic acid group will impact its reactivity. |

Stability and Degradation Pathways Relevant to Research Applications

The stability of this compound is a critical factor for its storage and use in research. Degradation can occur through several pathways, primarily related to the reactivity of the amine and carboxylic acid functional groups.

Oxidative Degradation: As discussed in the oxidation pathways, the tertiary amine is susceptible to oxidation. Over time, exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding N-oxide. This represents a primary degradation pathway.

Thermal Degradation: At elevated temperatures, decarboxylation can become a significant degradation pathway, leading to the formation of 1-propylpiperidine and carbon dioxide. The thermal stability will be dependent on the specific conditions and the presence of any impurities that could catalyze this process.

pH Stability: The stability of the compound in solution is pH-dependent. In acidic solutions, the nitrogen atom will be protonated, which can protect it from oxidation but may influence other reactions. In basic solutions, the carboxylic acid will be deprotonated to the carboxylate, which could affect its solubility and reactivity profile.

Understanding these degradation pathways is essential for ensuring the integrity of the compound when used in experimental settings, requiring appropriate storage conditions, such as protection from light, air, and extreme temperatures.

Structure Activity Relationship Sar Studies of 1 Propylpiperidine 4 Carboxylic Acid Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this class of compounds identifies the essential structural elements required for biological interaction. For derivatives of 1-Propylpiperidine-4-carboxylic acid, the key pharmacophoric features generally consist of:

A Basic Nitrogen Atom: The piperidine (B6355638) nitrogen is typically protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. This basic center is often crucial for anchoring the ligand to its target. nih.govnih.gov

A Hydrogen Bond Donor/Acceptor Moiety: The carboxylic acid group at the 4-position is a critical feature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). nih.gov It can also be deprotonated to form a carboxylate anion, enabling strong ionic interactions. This functionality is often pivotal for the compound's potency and selectivity.

A Hydrophobic N-Alkyl Group: The N-propyl substituent provides a hydrophobic region that can engage with nonpolar pockets within the target protein. The size, shape, and lipophilicity of this group are critical for optimizing van der Waals and hydrophobic interactions. nih.gov

A Rigid Scafford: The piperidine ring serves as a semi-rigid spacer, holding the key functional groups in a specific three-dimensional orientation. The conformational preference of the ring (chair or boat) and the axial/equatorial positioning of substituents can significantly impact binding affinity. whiterose.ac.uk

These features collectively define the molecule's ability to recognize and bind to its biological target, forming the basis for further SAR exploration. nih.gov

Impact of Substituent Variation on Biological Activity

Systematic modification of the this compound scaffold has provided deep insights into the structural requirements for activity. The biological response is often highly sensitive to changes in various parts of the molecule.

Variation of the N-Alkyl Group: The length and nature of the N-substituent directly modulate the compound's lipophilicity. Studies on related N-substituted piperidines have shown that altering the alkyl chain length can have a profound effect on activity. For instance, increasing or decreasing the chain length from a propyl group can affect how well the molecule fits into a hydrophobic binding pocket. Branching or introducing unsaturation into the chain can further refine these interactions.

Modification of the Carboxylic Acid: Replacing the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can alter the acidity, polarity, and hydrogen bonding capacity of the molecule. nih.gov Converting the acid to an ester or an amide, as seen in piperidine-4-carboxamide derivatives, neutralizes the charge and changes the hydrogen bonding pattern, which can lead to a different binding mode or activity profile. nih.govresearchgate.net For example, piperidine-4-carboxamides have been identified as a novel subclass of DNA gyrase inhibitors, where the amide functionality is key to their activity. nih.gov

Substitution on the Piperidine Ring: Introducing substituents on the carbon atoms of the piperidine ring can influence the molecule's conformation and introduce new points of interaction. For example, adding a hydroxyl or methyl group can create new hydrogen bonding or hydrophobic contacts, potentially increasing potency or selectivity.

The following interactive table summarizes the general impact of these variations on biological activity, based on trends observed in related piperidine series.

| Modification Site | Substituent Change | Observed Impact on Biological Activity | Rationale |

| N-substituent | Shortening/Lengthening alkyl chain | Activity may increase or decrease | Optimal lipophilicity and fit in hydrophobic pocket are required |

| N-substituent | Introducing aromatic rings | Can lead to new π-π stacking interactions | Provides additional binding contacts if a corresponding pocket exists |

| 4-position | Carboxylic Acid to Amide | Can retain or enhance activity | Alters H-bonding pattern; removes negative charge |

| 4-position | Carboxylic Acid to Ester | Often leads to decreased activity | Loss of key H-bond donor and ionic interaction capability |

| Piperidine Ring | Addition of small alkyl groups | May increase activity | Can enhance hydrophobic interactions and optimize conformation |

| Piperidine Ring | Addition of polar groups (e.g., -OH) | Can increase or decrease activity | May form new H-bonds or introduce unfavorable steric clashes |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To quantify the relationship between the structural properties of this compound derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling is employed. This computational approach translates molecular structures into numerical descriptors and uses statistical methods to build predictive models. researchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors that capture the physicochemical properties of the compounds. For piperidine derivatives, a wide range of descriptors are typically calculated to comprehensively represent the structure. nih.govresearchgate.net

| Descriptor Class | Examples | Information Encoded |

| Topological | Connectivity indices, Kappa shape indices | Molecular size, shape, and degree of branching |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity, ability to form electrostatic interactions |

| Spatial (3D) | Molecular surface area, Volume, Shadow indices | Three-dimensional shape and size of the molecule nih.gov |

| Physicochemical | LogP (lipophilicity), Molar refractivity, Polarizability | Hydrophobicity, steric bulk, and dispersion forces |

| Thermodynamic | Heat of formation, Enthalpy, Entropy | Thermodynamic stability of the molecule nih.gov |

These descriptors are calculated using specialized software, and a subset of the most relevant ones is selected for model building to avoid overfitting and spurious correlations. nih.gov

Once relevant descriptors are selected, a mathematical model is built to correlate them with biological activity. Several techniques are commonly used for piperidine derivatives:

Multiple Linear Regression (MLR): This method creates a simple linear equation that describes the activity as a sum of contributions from each descriptor. It is easily interpretable but assumes a linear relationship between descriptors and activity. nih.govresearchgate.net

Partial Least Squares (PLS) Regression: PLS is particularly useful when descriptors are numerous and correlated. It reduces the descriptor variables to a smaller set of orthogonal components and then performs regression, creating a more robust model that is less prone to overfitting than MLR. nih.govresearchgate.nettandfonline.com

Other Methods: More advanced, non-linear methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are also applied, which can capture more complex relationships between structure and activity. nih.govresearchgate.net

A QSAR model's utility depends on its statistical significance and predictive power, which must be rigorously validated. basicmedicalkey.com

Internal Validation: This process assesses the model's robustness using the same data it was trained on. The most common method is cross-validation (e.g., leave-one-out or LOO), which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency. nih.govnih.gov

External Validation: The true predictive ability of a model is tested using an external test set—a subset of compounds that were not used during model development. The model is used to predict the activities of these compounds, and the predictive correlation coefficient (R²_pred) is calculated. A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. nih.govtandfonline.comuniroma1.it

Additional statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and F-statistic are also used to evaluate the model's quality and statistical significance. nih.gov

Role of Hydrophobic Interactions in Ligand Binding

Hydrophobic interactions are a major driving force in the binding of ligands to proteins and are particularly relevant for derivatives of this compound. nih.govresearchgate.net The nonpolar N-propyl group and the aliphatic backbone of the piperidine ring are key contributors to these interactions.

In the context of this compound derivatives, the N-propyl group is well-suited to fit into hydrophobic sub-pockets within a receptor. Docking studies and QSAR models frequently highlight the importance of lipophilicity (often represented by descriptors like LogP). nih.gov For example, structural analysis of various ligands binding to their targets often reveals that nonpolar moieties, analogous to the N-propyl group, are buried deep within hydrophobic cavities, stabilized by van der Waals forces with nonpolar amino acid residues like valine, leucine, and isoleucine. acs.org Optimizing these hydrophobic interactions by modifying the size and shape of the N-alkyl substituent is a common and effective strategy for enhancing the binding affinity and potency of this class of compounds. nih.gov

Biological Activities and Pharmacological Target Analysis in Vitro and Preclinical Focus

Enzyme Inhibition Profiles

The ability of 1-Propylpiperidine-4-carboxylic acid and its analogs to inhibit specific enzymes is a key area of research. This section explores the available data on its interactions with Poly(ADP-ribose) Polymerase (PARP), Xanthine Oxidoreductase (XOR), and other enzymes.

While no direct data on the PARP inhibitory activity of this compound is available, a significant derivative, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, has been identified as a potent inhibitor of PARP-1. Research has shown that this derivative exhibits strong enzymatic and cellular potency. nih.govresearchgate.net

In a key study, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (designated as compound 10b or A-620223) demonstrated a high affinity for the PARP-1 enzyme, with a Ki of 8 nM. nih.govresearchgate.net Furthermore, it showed excellent potency in a whole-cell assay with an EC50 of 3 nM. nih.govresearchgate.net A quantitative structure-activity relationship (QSAR) study also highlighted the importance of the 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide structure for potent PARP inhibition. nih.gov

| Compound | Target | Activity Type | Value |

|---|---|---|---|

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP-1 | Ki | 8 nM |

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | Cellular PARP | EC50 | 3 nM |

Based on a comprehensive review of the available scientific literature, there is no published data to suggest that this compound possesses inhibitory activity against Xanthine Oxidoreductase (XOR).

There is currently no available scientific literature detailing the modulation of other enzymatic targets by this compound.

Receptor Ligand Interactions

The interaction of this compound with various receptors is another critical aspect of its pharmacological profile. This section reviews its affinity for Sigma-1 and Dopamine (B1211576) receptors.

While the piperidine (B6355638) scaffold is a common feature in ligands that bind to the Sigma-1 receptor, there is no specific data available in the scientific literature regarding the affinity or selectivity of this compound for the Sigma-1 receptor. unict.it

A thorough review of the existing scientific literature reveals no studies that have investigated or reported on the ligand activities of this compound at any dopamine receptor subtypes, including the D2 receptor.

Potential Interactions with Monoamine Transporters

Derivatives of piperidine-4-carboxylic acid have been identified as potential monoamine neurotransmitter re-uptake inhibitors. A patent for novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives suggests their utility in this regard google.com. These compounds are designed to interact with monoamine transporters, which are responsible for the re-uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft. By inhibiting these transporters, such compounds can increase the concentration of these neurotransmitters in the synapse, a mechanism of action for many antidepressant and anxiolytic drugs. The biological activity of these derivatives is reported to be in the sub-micromolar to micromolar range google.com. While direct studies on this compound are not specified, the broader class of piperidine-4-carboxylic acid derivatives shows promise for modulating monoaminergic systems.

Antimicrobial Activity Studies

The piperidine scaffold is a common motif in compounds investigated for antimicrobial properties. Research has explored the efficacy of various piperidine derivatives against a range of bacterial, fungal, and viral pathogens.

A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated their in vitro efficacy against significant plant bacterial pathogens. Specifically, these compounds were evaluated against Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum nih.govresearchgate.net. The structure-activity relationship analysis revealed that the nature of substitutions on both the benzhydryl and sulfonamide rings influences the antibacterial activity. Several of the synthesized derivatives exhibited significant antimicrobial activities, in some cases comparable to the standard drug chloramphenicol nih.govresearchgate.net. This suggests that the piperidine core, when appropriately substituted, can be a valuable pharmacophore for developing agents to combat these phytopathogens.

The same study that investigated the antibacterial properties of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives also assessed their activity against fungal pathogens of tomato plants, namely Alternaria solani and Fusarium solani nih.govresearchgate.net. A number of the synthesized compounds demonstrated potent antifungal activity when compared to the standard fungicide mancozeb nih.govresearchgate.net. In contrast, a different study on a set of six novel piperidine derivatives found that while they showed some activity against Aspergillus niger and Aspergillus flavus, they were inactive against Fusarium verticillioides academicjournals.orgresearchgate.net. This highlights the importance of specific structural features in determining the antifungal spectrum of piperidine-based compounds.

The antiviral potential of piperidine-containing structures has been an area of active investigation. While direct evidence for this compound against SARS-CoV-2 or Avian Influenza H5N1 is not available, related structures have shown promise. For instance, piperidine-4-carboxamides have been studied for their anti-cytomegalovirus (CMV) activity mdpi.com. Furthermore, a search for antiviral agents among new derivatives of N-substituted piperidines has shown that these compounds can be effective against the influenza A/H1N1 virus in vitro nih.gov. Alkene piperidine derivatives have also been explored for their potential antiviral activity, particularly in the context of HIV google.com.

Piperidine derivatives have been investigated for their potential to combat Mycobacterium tuberculosis. One study focused on piperidinothiosemicarbazone derivatives, where the piperidine ring is a key structural component. These compounds exhibited high tuberculostatic activity against both standard and resistant strains of M. tuberculosis, with some derivatives showing potency several times higher than the reference drug mdpi.com. The presence of the piperidine ring, in conjunction with other pharmacophoric groups, appears to be crucial for this activity. Another line of research has explored tetrazole analogs of piperidine carboxylic acids as potential tuberculostatic agents, drawing parallels with the known anti-tuberculosis drug isoniazid, which is a pyridine-4-carboxylic acid hydrazide researchgate.net.

Modulation of Central Nervous System Functions (as observed in related compounds)

General Biological Process Modulation

Direct in vitro and preclinical research specifically investigating the biological activities of this compound is not extensively documented in publicly available scientific literature. However, the structural characteristics of the molecule, particularly its core piperidine-4-carboxylic acid scaffold, allow for informed hypotheses regarding its potential biological process modulation. This is primarily based on the well-established pharmacology of its parent compound, isonipecotic acid, and other N-substituted derivatives.

The parent molecule, piperidine-4-carboxylic acid (isonipecotic acid), is recognized as a partial agonist of the gamma-aminobutyric acid (GABA) type A (GABAᴀ) receptor nih.gov. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial in regulating neuronal excitability. Compounds that modulate the GABAergic system often exhibit effects such as sedation, anxiolysis, and anticonvulsant activity.

The introduction of an N-propyl group to the isonipecotic acid structure, creating this compound, is likely to alter its affinity and efficacy at the GABAᴀ receptor. N-alkylation of piperidine derivatives is a common strategy in medicinal chemistry to modify pharmacokinetic and pharmacodynamic properties. For instance, studies on derivatives of the related nipecotic acid (piperidine-3-carboxylic acid), a known GABA uptake inhibitor, have shown that N-substitution can significantly influence potency and selectivity for different GABA transporter (GAT) subtypes. One study detailed how N-substituted nipecotic acid derivatives showed significant anticonvulsant and anxiolytic-like properties in mouse models researchgate.net.

Furthermore, various derivatives of piperidine-4-carboxylic acid have been explored for their potential as monoamine neurotransmitter re-uptake inhibitors, which are relevant for treating CNS disorders like depression and panic disorder. While these patented compounds have more complex substitutions than a simple propyl group, it demonstrates the utility of the piperidine-4-carboxylic acid scaffold in targeting CNS pathways google.comgoogle.com. Therefore, it is plausible that this compound could modulate GABAergic neurotransmission, potentially acting as an agonist or modulator at GABA receptors or as an inhibitor of GABA uptake. Preclinical studies would be necessary to confirm these potential activities and to determine the precise molecular targets.

Table 1: Potential Biological Activities of this compound Based on Structural Analogs

| Potential Biological Activity | Basis of Inference | Potential Molecular Target |

|---|---|---|

| Modulation of GABAergic Neurotransmission | Parent compound (isonipecotic acid) is a GABAᴀ receptor partial agonist nih.gov. | GABAᴀ Receptors |

| Anticonvulsant/Anxiolytic Effects | N-substituted nipecotic acid derivatives exhibit these properties researchgate.net. | GABA Transporters (GATs) |

| Monoamine Reuptake Inhibition | Complex derivatives of piperidine-4-carboxylic acid are patented as monoamine reuptake inhibitors google.comgoogle.com. | Serotonin, Dopamine, Norepinephrine Transporters |

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 1-Propylpiperidine-4-carboxylic acid is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. wikipedia.org For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position. nih.gov The preferred conformation is influenced by a variety of factors including steric hindrance and intramolecular interactions. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound in a simulated biological environment. researchgate.net By simulating the motion of the molecule over time, MD can reveal the dynamic behavior of the piperidine ring, the propyl group, and the carboxylic acid moiety. These simulations can identify the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and how it might adapt its shape to bind to a receptor. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations of this compound

| Parameter | Description | Relevance |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Determines the accuracy of the simulation in representing molecular interactions. |

| Solvent Model | Explicit or implicit representation of the solvent environment (e.g., water). | Simulates the physiological environment and its effect on molecular conformation. |

| Simulation Time | The duration of the simulation. | Longer simulations provide a more thorough exploration of the conformational space. |

| Temperature and Pressure | Controlled parameters to mimic physiological conditions. | Ensures the simulation reflects a biologically relevant state. |

Quantum Chemical Property Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. nih.gov These calculations can determine a range of molecular descriptors that are critical for predicting reactivity and intermolecular interactions.

Key properties that can be calculated include:

Electron distribution and molecular electrostatic potential (MEP): These reveal the electron-rich and electron-poor regions of the molecule, which are important for identifying potential sites for hydrogen bonding and other electrostatic interactions.

Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. nih.gov

Partial atomic charges: These calculations provide the charge distribution across the molecule, which is essential for understanding its polarity and interaction with other molecules.

These quantum chemical insights are invaluable for rationalizing the molecule's behavior in biological systems and for designing derivatives with improved properties. researchgate.net

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to predict its binding mode within the active site of a target protein. This information is fundamental for understanding its potential mechanism of action and for structure-based drug design. tandfonline.com

The process involves placing the 3D structure of this compound into the binding site of a receptor and evaluating the potential binding poses based on a scoring function. The scoring function estimates the binding affinity, allowing for the ranking of different poses and the identification of the most likely binding mode. nih.gov The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, guiding the design of more potent and selective analogs.

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. acs.org A pharmacophore model for ligands related to this compound could be generated based on the structures of known active compounds (ligand-based) or from the structure of the target's binding site (structure-based). scirp.org

A typical pharmacophore model for a piperidine-based compound might include features such as:

A hydrogen bond acceptor (from the carboxylic acid).

A hydrogen bond donor (from the carboxylic acid).

A positive ionizable feature (from the piperidine nitrogen).

Hydrophobic regions (from the propyl group and the piperidine ring). nih.govnih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. acs.orgacs.org This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to be active at the target of interest.

Prediction of Drug-likeness and ADMET-related Computational Parameters

Computational methods are widely used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound in the early stages of drug discovery. fiveable.me These predictions help to identify potential liabilities and guide the optimization of lead compounds. nih.gov

Several computational parameters can be calculated for this compound to assess its drug-like properties. These often include adherence to rules such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

Table 2: Predicted Physicochemical and ADMET-related Parameters for this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 171.24 g/mol | Within the range for good oral bioavailability. |

| LogP | 1.193 | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | Suggests good cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rules. |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rules. |

| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |

Data sourced from publicly available chemical databases.

These computational predictions provide a preliminary assessment of the compound's potential as a drug candidate and highlight areas for further experimental investigation. researchgate.net

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 1-Propylpiperidine-4-carboxylic Acid Analogues with Enhanced Selectivity

The development of new synthetic methodologies is crucial for creating novel analogs of this compound. Researchers are continually exploring efficient and stereoselective synthetic routes to produce a diverse range of derivatives. mdpi.com A key focus of this research is to enhance the selectivity of these compounds for their biological targets. nih.gov By modifying the core structure, for example, through the introduction of various substituents on the piperidine (B6355638) ring or by altering the carboxylic acid moiety, chemists can fine-tune the pharmacological properties of the molecules. This allows for the development of compounds that interact more specifically with a desired receptor or enzyme, thereby reducing off-target effects and potential side effects.

One area of interest is the synthesis of piperidine-4-carboxamide derivatives, which have shown promise as effective sigma-1 receptor ligands. nih.gov The exploration of different substituents on the amide nitrogen atom can significantly impact both the affinity and selectivity for sigma receptors. nih.gov Furthermore, the synthesis of constrained or conformationally restricted analogs can provide valuable insights into the bioactive conformation of the molecule, aiding in the design of more potent and selective compounds.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and are increasingly being applied to the rational design of piperidine derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling help to identify the key structural features required for biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Molecular docking simulations provide detailed insights into how these molecules bind to their target proteins at the atomic level. This information is invaluable for understanding the molecular basis of their activity and for designing new analogs with improved binding affinity and selectivity. nih.gov By combining computational approaches with traditional medicinal chemistry, the drug discovery process can be significantly accelerated, leading to the more rapid identification of potent and selective therapeutic agents. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The versatility of the piperidine scaffold means that its derivatives have the potential to interact with a wide range of biological targets. While research has focused on areas such as neuroscience and infectious diseases, there is a growing interest in exploring new therapeutic applications for these compounds. nih.gov For instance, derivatives of piperidine-4-carboxylic acid have been investigated as dual PPARα/γ agonists, suggesting potential applications in the treatment of metabolic disorders. nih.gov

High-throughput screening of this compound and its analogs against diverse panels of biological targets could uncover novel activities and lead to the identification of new therapeutic opportunities. This exploration could expand the utility of this class of compounds into areas such as oncology, inflammation, and cardiovascular disease. The development of multi-target agents, which can modulate the activity of several proteins involved in a disease pathway, is also an emerging area of research. mdpi.com

Development of Advanced In Vitro Models for Biological Evaluation

To accurately assess the therapeutic potential of novel this compound analogs, it is essential to have robust and predictive in vitro models. The use of cell-based assays that more closely mimic the physiological environment is becoming increasingly important. nih.gov These models can provide a more accurate prediction of how a compound will behave in a complex biological system.

For example, the development of co-culture systems, three-dimensional (3D) cell cultures, and organ-on-a-chip technologies can offer a more physiologically relevant context for evaluating the efficacy and potential toxicity of new compounds. These advanced in vitro models can help to bridge the gap between early-stage drug discovery and clinical trials, improving the success rate of drug development. The evaluation of compounds in these sophisticated models can provide crucial data on their mechanism of action, selectivity, and potential for off-target effects. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-propylpiperidine-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution at the piperidine nitrogen, followed by carboxylation. For example, reacting piperidine-4-carboxylic acid with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) can yield the propyl-substituted derivative. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) is recommended to achieve >95% purity . Monitoring reaction progress with TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirming structure via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for piperidine protons) is critical .

Q. What solvent systems are suitable for dissolving this compound in pharmacological assays?

- Methodological Answer : The compound shows solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (CHCl₃, CH₂Cl₂) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (final DMSO ≤0.1% v/v). Solubility testing via nephelometry at 25°C is advised to avoid precipitation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store lyophilized powder under inert gas (argon) at -20°C in airtight containers. For short-term use (≤1 week), solutions in DMSO can be stored at 4°C. Avoid repeated freeze-thaw cycles to prevent degradation. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the biological activity of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions or stereochemical impurities. Perform enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) to isolate active isomers. Validate findings using orthogonal assays (e.g., MIC testing for antimicrobial activity and enzyme inhibition studies) .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., acetylcholinesterase). Focus on the protonated piperidine nitrogen and carboxylate group for hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses of this compound derivatives?

- Methodological Answer : Combine LC-MS (ESI+) to track molecular ions and HRMS for exact mass confirmation. For stereochemical analysis, use NOESY NMR to confirm spatial arrangement of substituents. Monitor reaction intermediates in real-time via in situ IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can researchers mitigate off-target effects when testing this compound in vivo?

- Methodological Answer : Conduct selectivity profiling using kinase/GPCR panels (Eurofins Cerep). Optimize pharmacokinetics via logD measurements (shake-flask method, pH 7.4) to balance solubility and membrane permeability. Use PET imaging with ¹¹C-labeled analogs to track biodistribution and confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.